molecular formula C7H12O3 B2450961 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone CAS No. 2253619-41-7

2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone

Cat. No.: B2450961
CAS No.: 2253619-41-7
M. Wt: 144.17
InChI Key: BLOOJYXCGWNVLE-ZETCQYMHSA-N
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Description

2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is an organic compound with the molecular formula C₆H₁₀O₃ It is a derivative of oxolane and is characterized by the presence of a methoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone typically involves the reaction of oxolane derivatives with methoxy reagents under controlled conditions. One common method involves the use of methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-[(2S)-oxolan-2-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.

    2-Methoxy-1-[(2S)-oxolan-2-yl]acetic acid: Contains a carboxylic acid group instead of an ethanone moiety.

Uniqueness

2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and ethanone moieties allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-methoxy-1-[(2S)-oxolan-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-5-6(8)7-3-2-4-10-7/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOOJYXCGWNVLE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)[C@@H]1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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